1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride belongs to a class of heterocyclic compounds featuring both benzimidazole and piperidine rings. These compounds have attracted significant attention in scientific research due to their diverse biological activities and potential applications in various fields. 1-(Piperidin-4-yl)-1H-1,3-benzodiazole derivatives are studied for their potential as antimicrobial agents [], anti-cancer agents [], and inhibitors of various enzymes, including phosphodiesterase 10A [], monoacylglycerol lipase [], and Janus kinase 1 [].
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that falls under the category of benzodiazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and a benzodiazole moiety, making it of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. Specifically, it belongs to the class of benzodiazoles, which are characterized by a fused benzene and diazole ring system.
The synthesis of 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves several steps:
For example, one synthesis route involves using p-chlorobenzyl bromide and tert-butyl diethylphosphonoacetate in the presence of sodium hydride to yield intermediates that are subsequently reacted to form the target compound .
The molecular structure of 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can be represented by the following molecular formula:
This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms.
The molecular weight of this compound is approximately 227.7 g/mol. The structural representation includes a piperidine ring connected to a benzodiazole framework, which contributes to its biological activity.
The chemical reactivity of 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can be attributed to its functional groups. It may undergo various reactions including:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
Reactions are typically conducted under controlled conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate solubility and reactivity.
The mechanism of action for 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves interaction with specific biological targets within cells. Preliminary studies suggest that this compound may inhibit certain pathways associated with inflammation and cell proliferation.
In vitro studies have indicated that derivatives containing this scaffold can modulate signaling pathways related to cytokine release and apoptosis . Further research is necessary to elucidate precise mechanisms and identify specific molecular targets.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity .
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has potential applications in:
Continued investigation into this compound's biological activities could lead to significant advancements in therapeutic strategies against various conditions .
Piperidine-benzodiazole hybrids constitute a privileged scaffold in rational drug design due to their multitargeting capabilities and structural adaptability. The benzodiazole nucleus (specifically benzimidazole) is a bioisostere of purine nucleotides, enabling interactions with diverse biological targets such as enzymes, receptors, and nucleic acids. Concurrently, the piperidine ring—a saturated heterocycle—introduces conformational flexibility and a basic nitrogen atom that facilitates protonation under physiological conditions, enhancing water solubility and membrane permeability. This hybrid architecture enables synergistic pharmacological effects:
Antimicrobial Activity: Piperidine-4-one oxime derivatives demonstrate broad-spectrum effects, with some outperforming amphotericin B against fungal pathogens like Aspergillus flavus and Candida albicans [5].
Structure-Activity Relationship (SAR) Principles:
Table 1: Therapeutic Applications of Piperidine-Benzodiazole Hybrids
Biological Activity | Exemplar Compound | Key Pharmacological Data | Mechanism/Target |
---|---|---|---|
Anti-inflammatory | 6e [1] | IC₅₀ = 0.86 μM (NO); 1.87 μM (TNF-α) | NF-κB pathway inhibition |
Anticancer | N-(Piperidin-4-yl)benzamide | IC₅₀ 15-fold lower than sorafenib | DNA intercalation/tubulin binding |
Antimicrobial | Piperidine-4-one oxime | MIC < 0.25 μg/mL (vs. Candida-51) | Cell wall/membrane disruption |
Antiviral | Quinoline-piperidine ether | IC₅₀ = 7.7 μM (influenza strains) | Viral replication inhibition |
The evolution of benzodiazole-piperidine conjugates reflects broader trends in heterocyclic chemistry and rational drug design:
Modern Innovations (2000s–Present): Advances in synthetic methodologies (e.g., T3P®-mediated cyclization, microwave-assisted synthesis) enabled efficient construction of complex piperidine-benzodiazoles. High-throughput screening identified 2-(piperidin-4-yl)-1H-benzo[d]imidazole as a promising anti-inflammatory lead in 2015, spurring diversification into derivatives like 6a–g and 7a–h [1]. Natural product-inspired designs (e.g., phidianidine B, a marine alkaloid with 1,2,4-oxadiazole) further expanded structural diversity [2].
Synthetic Methodology Milestones:
Table 2: Key Historical Milestones in Piperidine-Benzodiazole Therapeutics
Time Period | Development | Exemplar Compound | Impact |
---|---|---|---|
1884 | First 1,2,4-oxadiazole synthesis | N/A | Foundation for bioisosteric design |
1950s | First-in-class oxadiazole drug | Oxolamine | Validated therapeutic potential |
2000s | Natural product-inspired alkaloids | Phidianidine B | Novel cytotoxic/anti-inflammatory leads |
2015 | Anti-inflammatory benzimidazole leads | Compound 6e [1] | NF-κB inhibition with in vivo efficacy |
2020s | P2X7 receptor antagonists | Piperidine-benzamides | Targeted anticancer agents |
Converting 1-(piperidin-4-yl)-1H-benzodiazole to its hydrochloride salt is a critical strategy for optimizing drug-like properties. The tertiary piperidine nitrogen (pKₐ ~10–11) readily protonates in acidic media, forming a crystalline, water-soluble salt:
Table 3: Impact of Hydrochloride Salt Formation on Key Properties
Property | Free Base Form | Hydrochloride Salt | Pharmacological Advantage |
---|---|---|---|
Aqueous Solubility | Low (<0.1 mg/mL) | High (>50 mg/mL) | Enhanced dissolution and absorption |
Melting Point | Variable (80–150°C) | Elevated (>200°C) | Improved stability and crystallinity |
Oral Bioavailability | Moderate (20–40%) | High (60–90%) | Increased therapeutic efficacy |
Synthetic Yield | Varies with purification | Consistent (>85% after cryst.) | Scalability and reproducibility |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: